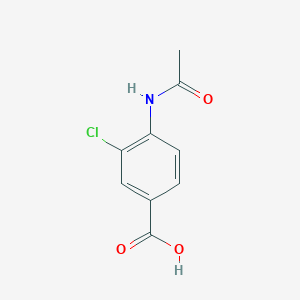

4-Acetamido-3-chlorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-acetamido-3-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQGFRPIFLLJKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350493 | |

| Record name | 4-acetamido-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74114-62-8 | |

| Record name | 4-acetamido-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Acetamido-3-chlorobenzoic acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamido-3-chlorobenzoic acid, a substituted aromatic carboxylic acid, holds significant interest in the fields of medicinal chemistry and drug development. Its structural motifs, including the acetamido and chloro groups on a benzoic acid backbone, make it a versatile building block for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential biological significance, with a focus on data relevant to researchers and drug development professionals.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with a carboxylic acid group, an acetamido group at position 4, and a chlorine atom at position 3.

Chemical Identifiers:

A summary of its known physical and chemical properties is presented in the table below. It is important to note that while some experimental data is available, other values are predicted.

| Property | Value | Source |

| Physical State | Solid | |

| Melting Point | 215 °C | [1] |

| Boiling Point | 444.1 °C (Predicted) | [1] |

| Flash Point | 222.4 °C (Predicted) | [1] |

| Solubility | Soluble in water | [1] |

| SMILES | CC(=O)NC1=C(Cl)C=C(C=C1)C(=O)O | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the analysis of structurally related compounds, the following spectral characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons of the acetamido group, the amide proton, and the carboxylic acid proton. The substitution pattern on the aromatic ring would lead to specific splitting patterns for the aromatic protons.

-

¹³C NMR: The spectrum would display characteristic peaks for the carbonyl carbons of the carboxylic acid and the amide, the methyl carbon of the acetamido group, and the carbons of the aromatic ring, with their chemical shifts influenced by the electron-withdrawing and electron-donating effects of the substituents.

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:

-

O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

-

N-H stretch (amide): A band around 3300 cm⁻¹.

-

C=O stretch (carboxylic acid and amide): Strong absorptions in the region of 1700-1650 cm⁻¹.

-

C-Cl stretch: A band in the fingerprint region.

Mass Spectrometry (Predicted):

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the acetamido group, and other characteristic fragments.

Synthesis of this compound

The synthesis of this compound can be achieved through the acetylation of 4-amino-3-chlorobenzoic acid. This precursor can be synthesized from commercially available starting materials. A plausible synthetic workflow is outlined below.

Caption: A general workflow for the synthesis of this compound.

Experimental Protocol: Acetylation of 4-Amino-3-chlorobenzoic acid

This protocol is adapted from general methods for the N-acetylation of aromatic amines.[5]

Materials:

-

4-Amino-3-chlorobenzoic acid

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM) or Ethyl Acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-chlorobenzoic acid (1.0 equivalent) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization, for example, from an ethanol/water mixture.

Potential Biological Significance and Applications

While direct biological studies on this compound are limited in publicly available literature, the biological activities of its derivatives suggest potential areas of interest for drug discovery and development.

Caption: Logical relationship of this compound to potential drug development targets.

-

Antiviral Research: Derivatives of the closely related compound, 4-acetamido-3-aminobenzoic acid, have been synthesized and investigated as potential inhibitors of microbial neuraminidase.[5] Neuraminidase is a key enzyme for many viruses, including influenza, making it an attractive target for antiviral drug development.

-

Anticancer Research: Studies on derivatives of 4-amino-3-chloro benzoate ester have shown potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a well-established target in oncology, and its inhibition can be an effective strategy for treating various cancers.

These findings suggest that this compound is a valuable scaffold for the design and synthesis of novel inhibitors targeting these and potentially other enzymes and receptors. Its chemical functionality allows for diverse modifications to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a chemical entity with significant potential for researchers and professionals in drug development. This guide has provided a summary of its known properties and a practical protocol for its synthesis. While comprehensive experimental data, particularly spectroscopic characterization, is not yet widely available, the demonstrated biological activity of its derivatives in the areas of antiviral and anticancer research underscores its importance as a lead compound for further investigation. Future studies focusing on the detailed biological evaluation of this compound and its novel derivatives are warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 4-Acetamido-3-chlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Acetamido-3-chlorobenzoic acid (CAS No. 74114-62-8), a substituted benzoic acid derivative of interest in chemical synthesis and pharmaceutical research. This document outlines its key physical and chemical characteristics, provides detailed experimental protocols for its synthesis and analysis, and includes logical workflows to guide laboratory procedures.

Core Physicochemical Properties

This compound is a solid organic compound. Its structure features a benzoic acid core with an acetamido group at position 4 and a chlorine atom at position 3. These substitutions significantly influence its chemical reactivity and physical properties. The quantitative data for this compound are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 74114-62-8 | [1][2][3][4] |

| Molecular Formula | C₉H₈ClNO₃ | [2][3] |

| Molecular Weight | 213.62 g/mol | [2] |

| Melting Point | 234-236 °C | [3] |

| 215 °C | ||

| Boiling Point | 444.1 °C (Predicted) | [3] |

| Flash Point | 222.4 °C (Predicted) | [3] |

| Solubility | Soluble in water | |

| pKa | 3.90 ± 0.10 (Predicted) | [3] |

| logP | 1.92 (Predicted) | [3] |

Table 2: Reference Spectral Data of Structurally Related Compounds

No experimental spectra for this compound were available in the cited results. The following data for key structural analogues are provided for reference and comparison.

| Compound | Spectroscopy Type | Key Chemical Shifts (δ) / Peaks | Solvent | Source(s) |

| 4-Acetamidobenzoic acid | ¹H NMR | 12.7 (s, 1H, -COOH), 10.3 (s, 1H, -NH), 7.92 (d), 7.72 (d), 2.11 (s, 3H, -CH₃) | DMSO-d₆ | [5] |

| ¹³C NMR | 168.8, 166.9, 143.3, 130.3, 124.9, 118.2, 24.1 | DMSO-d₆ | [6] | |

| 3-Chlorobenzoic acid | ¹H NMR | 13.34 (s, 1H), 7.79 (m, 2H), 7.70 (m, 1H), 7.55 (t, 1H) | DMSO-d₆ | [7] |

| ¹³C NMR | 166.5, 133.8, 133.4, 133.2, 131.3, 129.3, 128.4 | DMSO-d₆ | [7] |

Experimental Protocols

The following sections detail methodologies for the synthesis and subsequent analysis of this compound, based on established procedures for related substituted benzoic acids.

A representative synthesis pathway can be constructed from 4-aminobenzoic acid (PABA) through a series of standard organic reactions. This route involves protection of the amine, followed by directed ring substitution.

Step 1: Acetylation of 4-Aminobenzoic Acid

-

Materials : 4-aminobenzoic acid, acetic anhydride, sodium acetate, hydrochloric acid.

-

Procedure : Dissolve 4-aminobenzoic acid in a suitable solvent like water with a mild base. Add acetic anhydride dropwise while maintaining the temperature. The reaction mixture is stirred until completion, typically monitored by Thin Layer Chromatography (TLC). The product, 4-acetamidobenzoic acid, is precipitated by acidification with HCl, filtered, washed with cold water, and dried.[8]

Step 2: Nitration of 4-Acetamidobenzoic Acid

-

Materials : 4-acetamidobenzoic acid, concentrated sulfuric acid, concentrated nitric acid.

-

Procedure : Dissolve 4-acetamidobenzoic acid in cold concentrated sulfuric acid. Cool the mixture in an ice bath to 0-5 °C. Add a nitrating mixture (a 1:1 mixture of concentrated nitric and sulfuric acids) dropwise, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the reaction for 1-2 hours.[9] Pour the mixture onto crushed ice to precipitate the product, 4-acetamido-3-nitrobenzoic acid. Filter, wash thoroughly with water, and dry.[9]

Step 3: Reduction of the Nitro Group

-

Materials : 4-acetamido-3-nitrobenzoic acid, a reducing agent (e.g., SnCl₂ in ethanol with HCl), sodium hydroxide.[8]

-

Procedure : Suspend the nitro compound in ethanol. Add stannous chloride (SnCl₂) and concentrated HCl. Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC). Cool the reaction mixture and neutralize with a concentrated NaOH solution to precipitate the tin salts. Filter off the salts and concentrate the filtrate to obtain 4-acetamido-3-aminobenzoic acid.

Step 4: Sandmeyer Reaction for Chlorination

-

Materials : 4-acetamido-3-aminobenzoic acid, sodium nitrite, hydrochloric acid, copper(I) chloride (CuCl).

-

Procedure : Dissolve the amino compound in cold aqueous HCl. Cool to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt. In a separate flask, prepare a solution of CuCl in HCl. Slowly add the cold diazonium salt solution to the CuCl solution. Nitrogen gas will evolve. Allow the reaction to warm to room temperature and stir for several hours. The product, this compound, is then isolated by filtration, washed, and can be purified by recrystallization.

1. Purification:

-

The crude product from synthesis should be purified, typically via recrystallization from a suitable solvent system (e.g., ethanol-water mixture).

2. Purity Assessment (Chromatography):

-

Thin Layer Chromatography (TLC): Use silica gel plates with a mobile phase such as ethyl acetate/hexane to monitor reaction progress and assess the purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, use a C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.[7]

3. Structural Confirmation (Spectroscopy):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra in a deuterated solvent like DMSO-d₆. The spectra should be compared against expected chemical shifts based on reference compounds (see Table 2) to confirm the substitution pattern and functional groups.[7][10]

-

Infrared (IR) Spectroscopy: Use KBr pellets or an ATR accessory to obtain the IR spectrum. Look for characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretches of the acid and amide, and the N-H stretch of the amide.

-

Mass Spectrometry (MS): Use a technique like Electrospray Ionization (ESI) to determine the molecular weight of the compound and confirm its molecular formula through high-resolution mass analysis.[11]

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the synthesis and analysis of this compound.

Caption: Plausible multi-step synthesis workflow for this compound.

Caption: General analytical workflow for compound purification and characterization.

References

- 1. 74114-62-8|this compound|BLD Pharm [bldpharm.com]

- 2. anaxlab.com [anaxlab.com]

- 3. Page loading... [guidechem.com]

- 4. cn.canbipharm.com [cn.canbipharm.com]

- 5. 4-acetamidobenzoic acid(556-08-1) 1H NMR spectrum [chemicalbook.com]

- 6. 4-acetamidobenzoic acid(556-08-1) 13C NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. rjptonline.org [rjptonline.org]

- 9. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. merit.url.edu [merit.url.edu]

An In-depth Technical Guide to 4-Acetamido-3-chlorobenzoic Acid (CAS: 74114-62-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Acetamido-3-chlorobenzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to provide a thorough understanding of its properties, synthesis, and potential biological significance.

Chemical and Physical Properties

Table 1: General Properties of this compound and Related Compounds

| Property | This compound | 4-Acetamido-2-chlorobenzoic acid[1] | 3-Amino-4-chlorobenzoic acid[2] | 4-Chlorobenzoic acid[3] |

| CAS Number | 74114-62-8 | 38874-55-4 | 2840-28-0 | 74-11-3 |

| Molecular Formula | C₉H₈ClNO₃ | C₉H₈ClNO₃ | C₇H₆ClNO₂ | C₇H₅ClO₂ |

| Molecular Weight | 213.62 g/mol | 213.62 g/mol | 171.58 g/mol | 156.57 g/mol |

| Appearance | - | - | - | White to light yellow crystalline powder[4] |

Table 2: Physicochemical Properties of Related Benzoic Acid Derivatives

| Property | 4-Acetamido-2-chlorobenzoic acid[1] | 4-Chlorobenzoic acid[3][4][5] | 3-Chlorobenzoic acid[6] |

| Melting Point | - | 238-242 °C | 158 °C |

| Boiling Point | - | 274-276 °C | - |

| Solubility | - | Soluble in methanol, ethanol, ether; very slightly soluble in water, toluene. | Slightly soluble in benzene, carbon disulfide, petroleum ether, carbon tetrachloride; more soluble in hot benzene. Soluble in alcohol and ether. |

| pKa | - | - | - |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the N-acetylation of its corresponding amine precursor, 4-Amino-3-chlorobenzoic acid. The following experimental protocol is adapted from established methodologies for the acylation of aromatic amines.

Experimental Protocol: N-acetylation of 4-Amino-3-chlorobenzoic Acid

Materials:

-

4-Amino-3-chlorobenzoic acid

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Amino-3-chlorobenzoic acid (1.0 equivalent) in anhydrous pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization, for example, from an ethanol/water mixture.

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Applications in Drug Development

While direct biological data for this compound is limited, the activities of its close analogs suggest potential therapeutic applications.

Neuraminidase Inhibition

Derivatives of the closely related compound, 4-acetamido-3-aminobenzoic acid, have been synthesized and evaluated as potential microbial neuraminidase inhibitors.[7] Neuraminidase is a key enzyme for many pathogens, including the influenza virus, making it an attractive target for antimicrobial and antiviral drug development. The structural motifs of a carboxylic acid and an acetamido group on an aromatic ring are known to be important for neuraminidase inhibition.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Recent studies have explored derivatives of 4-amino-3-chlorobenzoic acid as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a well-established target in cancer therapy, and its inhibition can block signaling pathways that lead to cell proliferation and survival. This suggests that this compound could serve as a scaffold for the development of novel anticancer agents.

Caption: Simplified EGFR signaling pathway and potential inhibition.

Spectroscopic Data of Related Compounds

Table 3: 1H and 13C NMR Chemical Shifts (δ, ppm) for Related Benzoic Acid Derivatives in DMSO-d₆

| Compound | 1H NMR | 13C NMR |

| 4-Acetamido-3-aminobenzoic acid [7] | 10.53 (s, 1H), 8.54 (d, J=8.1 Hz, 2H), 8.17 (s, 1H), 7.84 (d, J=8.6 Hz, 1H), 7.10 (s, 1H), 3.46 (s, 2H), 2.03 (s, 3H) | 168.76, 165.27, 148.64, 144.44, 141.11, 135.02, 129.56, 125.90, 117.40, 40.04, 38.78, 23.60 |

| 4-Chlorobenzoic acid | - | - |

| 3-Chlorobenzoic acid | 13.34 (s, 1H), 7.79 (m, 2H), 7.70 (m, 1H), 7.55 (t, J=8.08 Hz, 1H)[8] | 166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37 |

Table 4: Key IR Absorption Bands (cm⁻¹) for Related Benzoic Acid Derivatives (KBr Pellet)

| Compound | C=O Stretch (Carboxylic Acid) | C=O Stretch (Amide) | N-H Stretch | O-H Stretch (Carboxylic Acid) |

| 4-Acetamido-3-aminobenzoic acid [7] | 1710 | 1667 | 3466, 3309 | 3156 (broad) |

| 4-Chlorobenzoic acid | ~1680-1700 | - | - | ~2500-3300 (broad) |

| 3-Chlorobenzoic acid | ~1680-1700 | - | - | ~2500-3300 (broad) |

Conclusion

This compound is a molecule with significant potential as a building block in the development of novel therapeutic agents. While direct experimental data on this compound is sparse, analysis of its structural analogs suggests promising avenues for research, particularly in the fields of antimicrobial and anticancer drug discovery. The synthetic route via N-acetylation of 4-Amino-3-chlorobenzoic acid is a feasible and scalable approach for its preparation. Further investigation into the direct biological activities and comprehensive characterization of this compound is warranted to fully elucidate its potential in medicinal chemistry.

References

- 1. 4-Acetamido-2-chlorobenzoic acid | C9H8ClNO3 | CID 181587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. asianjournalofphysics.com [asianjournalofphysics.com]

Spectral data analysis of 4-Acetamido-3-chlorobenzoic acid (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 4-Acetamido-3-chlorobenzoic acid, a compound of interest in pharmaceutical research and development. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally related compounds, including 4-acetamidobenzoic acid and various chlorobenzoic acids. This guide also outlines the standard experimental protocols for acquiring such spectral data and includes a workflow diagram for spectral analysis.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are derived from the known spectral properties of analogous compounds and serve as a reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~9.5 - 10.5 | Singlet | 1H | -NH- |

| ~8.2 | Doublet | 1H | Ar-H |

| ~7.9 | Doublet of doublets | 1H | Ar-H |

| ~7.6 | Doublet | 1H | Ar-H |

| ~2.2 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | -C=O (Carboxylic Acid) |

| ~169 | -C=O (Amide) |

| ~140 | Ar-C |

| ~135 | Ar-C |

| ~132 | Ar-C |

| ~128 | Ar-C |

| ~125 | Ar-C |

| ~120 | Ar-C |

| ~25 | -CH₃ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3250 | Medium | N-H stretch (Amide) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1670 | Strong | C=O stretch (Amide I) |

| ~1600, ~1550, ~1480 | Medium | C=C stretch (Aromatic) |

| ~1540 | Medium | N-H bend (Amide II) |

| ~1300 | Medium | C-N stretch |

| ~800-700 | Strong | C-H bend (Aromatic) |

| ~750 | Medium-Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 215/217 | Molecular ion peak ([M]⁺) with isotopic pattern for one chlorine atom |

| 198/200 | Loss of OH |

| 173/175 | Loss of C=O |

| 156/158 | Loss of NHCOCH₃ |

| 139 | Loss of Cl and C=O |

| 111 | Loss of COOH and NHCOCH₃ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

For ¹³C NMR, a higher concentration of the sample may be required, and a longer acquisition time will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the spectrum of the sample.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a direct infusion or through a liquid chromatography (LC) system.

-

Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

-

Mass Analysis and Detection:

-

The ionized molecules are then transferred to the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

The ions are separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Workflow for Spectral Data Analysis

The following diagram illustrates a typical workflow for the analysis of spectral data in chemical research.

Caption: A flowchart illustrating the key stages of spectral data analysis.

This guide provides a foundational understanding of the expected spectral characteristics of this compound. For definitive structural confirmation, it is imperative to acquire and analyze experimental spectra of a purified sample. The methodologies and predictive data presented herein offer a robust starting point for researchers and scientists engaged in the study of this and related compounds.

Solubility profile of 4-Acetamido-3-chlorobenzoic acid in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility profile of 4-Acetamido-3-chlorobenzoic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on its expected solubility based on the physicochemical properties of its functional groups and data from structurally related molecules. Furthermore, it outlines detailed experimental protocols for determining its solubility and visualizes the workflows and factors influencing this critical parameter.

Predicted Solubility Profile of this compound

This compound is a multifaceted molecule incorporating a carboxylic acid group, an acetamido group, and a chlorine atom on a benzene ring. This unique combination of functional groups dictates its solubility.

-

Aqueous Solubility: The presence of the carboxylic acid and acetamido groups, which can participate in hydrogen bonding, suggests some degree of solubility in water. However, the hydrophobic nature of the benzene ring and the chlorine substituent is expected to significantly limit its aqueous solubility. The overall solubility in neutral water is predicted to be low. The solubility is expected to be pH-dependent; in alkaline conditions, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.

-

Organic Solvent Solubility: The molecule's aromatic character and the presence of polar groups suggest that it will be more soluble in polar organic solvents. It is anticipated to exhibit good solubility in solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Solubility in alcohols such as methanol, ethanol, and isopropanol is expected to be moderate. In non-polar solvents like hexane and toluene, the solubility is predicted to be very low.

Solubility Data of Structurally Related Compounds

| Compound Name | Solvent | Temperature (°C) | Solubility |

| Ethyl 3-acetamido-4-chlorobenzoate * | Ethanol | Not Specified | Soluble |

| Dichloromethane | Not Specified | Soluble | |

| Water | Not Specified | Poorly soluble[1] | |

| 4-Chlorobenzoic acid | Water | 25 | Sparingly soluble (~0.5 g/L) |

| Hot Water | Not Specified | Soluble | |

| Ethanol | Not Specified | More soluble than in water[2] | |

| Acetone | Not Specified | More soluble than in water | |

| 3-Chlorobenzoic acid | Cold Water | Not Specified | Soluble in 2850 parts |

| Hot Water | Not Specified | More soluble | |

| Water | 15 | 450 mg/L[3] | |

| Alcohol | Not Specified | Slightly soluble[3] | |

| Ether | Not Specified | Slightly soluble[3] | |

| Benzene | Not Specified | Slightly soluble (more so in hot benzene)[3] |

*Note: Ethyl 3-acetamido-4-chlorobenzoate is the ethyl ester of a positional isomer of the target compound.

Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound is the shake-flask method, as recommended by the OECD Guideline 105.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid should be clearly visible.

-

Place the flask in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the flask for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle for at least 24 hours in the thermostatic bath without agitation.

-

Carefully withdraw a sample from the clear supernatant.

-

Immediately filter the sample using a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

Caption: Experimental workflow for determining solubility using the shake-flask method.

Caption: Factors influencing the solubility of this compound.

References

An In-depth Technical Guide on the Synthesis and Structural Elucidation of 4-Acetamido-3-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural analysis of 4-Acetamido-3-chlorobenzoic acid, a valuable building block in medicinal chemistry and drug development. This document details a feasible synthetic pathway, outlines the necessary experimental protocols, and presents the analytical data required for the unambiguous identification and characterization of the target molecule.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the electrophilic chlorination of the readily available starting material, 4-acetamidobenzoic acid. The acetamido group is a strong activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. This substitution pattern favors the introduction of the chlorine atom at the position ortho to the activating acetamido group (position 3). To achieve selective monochlorination and avoid the formation of the dichlorinated byproduct (4-acetamido-3,5-dichlorobenzoic acid), a mild chlorinating agent such as N-chlorosuccinimide (NCS) is recommended.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Protocol: Chlorination of 4-Acetamidobenzoic Acid

This protocol describes a general method for the selective monochlorination of 4-acetamidobenzoic acid using N-chlorosuccinimide.

Materials:

-

4-Acetamidobenzoic acid

-

N-Chlorosuccinimide (NCS)

-

Glacial Acetic Acid

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-acetamidobenzoic acid (1 equivalent) in glacial acetic acid.

-

Add N-chlorosuccinimide (1.05-1.1 equivalents) to the solution.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove acetic acid and succinimide.

-

Dry the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Structural Elucidation

The unambiguous identification of the synthesized this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted and Reported Spectroscopic Data

While a complete set of publicly available experimental spectra for this compound is not readily accessible, its structural features can be predicted based on the known spectral data of its precursor and related chlorinated aromatic compounds. Commercial suppliers of this compound (CAS 74114-62-8) often provide analytical data upon request.[1][2]

Table 1: Physicochemical and Spectroscopic Data

| Property | 4-Acetamidobenzoic Acid (Starting Material) | This compound (Product) |

| Molecular Formula | C₉H₉NO₃ | C₉H₈ClNO₃ |

| Molecular Weight | 179.17 g/mol | 213.62 g/mol [2] |

| CAS Number | 556-08-1 | 74114-62-8[2] |

| Predicted ¹H NMR | Aromatic protons: ~7.5-8.0 ppm (m), Acetyl CH₃: ~2.1 ppm (s), NH: ~10.2 ppm (s), COOH: ~12.5 ppm (s) | Aromatic protons: Three distinct signals in the aromatic region, Acetyl CH₃: ~2.2 ppm (s), NH: singlet, COOH: singlet |

| Predicted ¹³C NMR | Aromatic carbons: ~118-143 ppm, C=O (amide): ~168 ppm, C=O (acid): ~167 ppm, CH₃: ~24 ppm | Aromatic carbons: Six distinct signals, with the carbon bearing the chlorine showing a characteristic shift, C=O (amide), C=O (acid), CH₃ |

| Predicted IR (cm⁻¹) | ~3300 (N-H), ~3000 (O-H), ~1680 (C=O, acid), ~1660 (C=O, amide), ~1600, 1540 (aromatic C=C) | Similar to starting material with additional C-Cl stretching vibrations (~800-600 cm⁻¹) |

| Mass Spectrum (m/z) | M⁺ at 179 | M⁺ peak at 213 and a characteristic M+2 peak at 215 (due to ³⁷Cl isotope) in an approximate 3:1 ratio. |

Experimental Workflow for Structural Elucidation

The following workflow outlines the steps for the structural confirmation of the synthesized product.

Figure 2: Workflow for Structural Elucidation.

Safety and Handling

-

4-Acetamidobenzoic acid: Generally considered low hazard.

-

N-Chlorosuccinimide (NCS): An irritant and a strong oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Glacial Acetic Acid: Corrosive. Handle with care and appropriate PPE.

-

This compound: The toxicological properties have not been fully investigated. It is prudent to handle it as a potentially hazardous substance.

Conclusion

This technical guide provides a foundational framework for the synthesis and structural elucidation of this compound. The proposed synthetic route utilizing N-chlorosuccinimide offers a potentially selective and efficient method for its preparation. The outlined analytical workflow, combining NMR, IR, and MS, is essential for the unequivocal confirmation of the product's identity and purity. This information is critical for researchers and professionals engaged in the development of novel pharmaceuticals and other advanced materials.

References

4-Acetamido-3-chlorobenzoic Acid: A Comparative Analysis of Theoretical and Experimental Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Acetamido-3-chlorobenzoic acid (CAS No. 74114-62-8) is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. As with any compound under investigation for pharmaceutical or other applications, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a detailed comparison of the theoretical and experimentally determined properties of this compound, offering a comprehensive resource for researchers. This document outlines key data in a structured format, details experimental methodologies for its characterization, and provides a logical workflow for the comparative analysis of its properties.

Core Properties: Theoretical vs. Experimental Data

A critical aspect of chemical characterization involves comparing theoretically predicted properties with those determined through laboratory experimentation. This comparative approach validates computational models and provides a deeper understanding of the molecule's behavior. The following tables summarize the available theoretical and experimental data for this compound.

Table 1: Physicochemical Properties

| Property | Theoretical (Predicted) Value | Experimental Value |

| Molecular Formula | C₉H₈ClNO₃ | C₉H₈ClNO₃ |

| Molecular Weight | 213.62 g/mol | 213.62 g/mol |

| Melting Point | 234-236 °C[1] | 215 °C[2], 234-236 °C[1] |

| Boiling Point | 444.1 °C[1][2] | 444.1 °C[2] |

| Flash Point | 222.4 °C[1][2] | 222.4 °C |

| pKa | 3.90 ± 0.10[1] | Not Available |

| logP | 1.92[1] | Not Available |

| Density | 1.5 ± 0.1 g/cm³[1] | Not Available |

| Refractive Index | 1.631[1] | Not Available |

Note: Conflicting experimental data for the melting point exists in the literature, which may be attributed to differences in sample purity or experimental conditions.

Table 2: Predicted Spectroscopic Data

| Spectrum Type | Predicted Peaks/Signals |

| ¹H NMR | (Predicted values will be generated using an online NMR prediction tool) |

| ¹³C NMR | (Predicted values will be generated using an online NMR prediction tool) |

| IR Spectroscopy | (Predicted characteristic absorption bands will be generated using an online IR spectrum prediction tool) |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline the methodologies for determining the key experimental properties of this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The apparatus is allowed to cool, and a second sample is heated at a slower rate (1-2 °C per minute) starting from a temperature approximately 20 °C below the approximate melting point.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound by analyzing the magnetic properties of its atomic nuclei.

Methodology:

-

Sample Preparation:

-

Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

The sample is gently agitated to ensure complete dissolution.

-

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR and ¹³C NMR spectra are acquired.

-

Standard parameters for acquisition, such as pulse sequence, number of scans, and relaxation delay, are employed.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound based on their characteristic infrared absorption.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the dry sample is ground with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

A portion of the mixture is placed in a pellet press and compressed under high pressure to form a transparent or translucent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder, and the sample spectrum is recorded.

-

The spectrum is typically collected over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Workflow

The following diagram illustrates the logical workflow for the comparative analysis of theoretical and experimental properties of a chemical compound.

Caption: Workflow for comparing theoretical and experimental properties.

This technical guide provides a foundational understanding of the theoretical and known experimental properties of this compound. The compilation of available data into structured tables allows for a direct comparison, highlighting areas where experimental validation is still required, particularly for spectroscopic characterization. The provided experimental protocols offer standardized methods for researchers to obtain this missing data. The logical workflow presented serves as a roadmap for the comprehensive analysis of this and other compounds of interest. For drug development professionals and scientists, this guide underscores the importance of integrating computational predictions with robust experimental verification to build a complete and reliable profile of a target molecule.

References

An In-depth Technical Guide to 4-Acetamido-3-chlorobenzoic Acid: Discovery and History

Introduction

4-Acetamido-3-chlorobenzoic acid, a substituted aromatic carboxylic acid, holds significance as a chemical intermediate in various synthetic applications. This technical guide provides a comprehensive overview of its discovery, historical context, physicochemical properties, and detailed synthesis protocols. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a clear reference for laboratory and industrial applications.

| Property | Value | Reference(s) |

| CAS Number | 74114-62-8 | [1] |

| Molecular Formula | C₉H₈ClNO₃ | [1] |

| Molecular Weight | 213.62 g/mol | [1] |

| Melting Point | 215 °C | |

| Boiling Point | 444.1 °C | |

| Flash Point | 222.4 °C | |

| Appearance | White or off-white powder or crystals | |

| Purity | >98% (commercially available) | [1] |

Historical Context and Discovery

While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in the historical literature, its emergence can be understood within the broader context of research on substituted benzoic acids in the mid-20th century. The development of synthetic pathways to related compounds, particularly those involving nitration and halogenation of N-acetylated aminobenzoic acids, laid the groundwork for its eventual synthesis.

Key historical milestones for related precursor molecules suggest the likely timeframe and the chemical strategies that would have enabled the preparation of this compound:

-

1960s: Patents from this era detail the synthesis of 4-acetamido-3-nitrobenzoic acid .[2][3] This compound is a critical intermediate, which, through subsequent chemical transformations (reduction of the nitro group to an amine followed by a Sandmeyer reaction, or a similar substitution), would logically lead to the synthesis of this compound. The focus of these patents was often on producing intermediates for dyes and pharmaceuticals.[4]

The synthesis of this compound would have been a logical extension of these established chemical procedures, likely motivated by the need for novel building blocks in medicinal chemistry and material science.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a multi-step pathway starting from the readily available p-aminobenzoic acid (PABA). The following protocol is a representative synthesis based on established chemical transformations for related compounds.[4]

Logical Synthesis Pathway

The overall synthetic strategy involves three key transformations:

-

Acetylation of the amino group of p-aminobenzoic acid to protect it and direct subsequent electrophilic substitution.

-

Nitration of the aromatic ring at the position ortho to the acetamido group.

-

Reduction of the nitro group to an amino group.

-

Sandmeyer Reaction to replace the amino group with a chloro group.

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Acetamidobenzoic Acid from p-Aminobenzoic Acid

-

Materials: p-Aminobenzoic acid, acetic anhydride, sodium acetate, hydrochloric acid, water, ethanol.

-

Procedure:

-

Dissolve p-aminobenzoic acid in a solution of sodium acetate in water.

-

Cool the mixture in an ice bath and add acetic anhydride dropwise with constant stirring.

-

Continue stirring for 30-60 minutes as the product precipitates.

-

Acidify the mixture with concentrated hydrochloric acid.

-

Filter the resulting white solid, wash with cold water, and recrystallize from ethanol to yield 4-acetamidobenzoic acid.

-

Step 2: Synthesis of 4-Acetamido-3-nitrobenzoic Acid

-

Materials: 4-Acetamidobenzoic acid, concentrated sulfuric acid, concentrated nitric acid, ice.

-

Procedure:

-

Carefully dissolve 4-acetamidobenzoic acid in cold, concentrated sulfuric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Add a nitrating mixture (a cold mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C.[4]

-

After the addition is complete, stir the mixture for an additional hour at low temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the pale-yellow solid, wash thoroughly with cold water until the washings are neutral, and dry. This yields 4-acetamido-3-nitrobenzoic acid.[2]

-

Step 3: Synthesis of 4-Acetamido-3-aminobenzoic Acid

-

Materials: 4-Acetamido-3-nitrobenzoic acid, stannous chloride (SnCl₂), concentrated hydrochloric acid, ethanol, sodium hydroxide.

-

Procedure:

-

Suspend 4-acetamido-3-nitrobenzoic acid in ethanol.

-

Add a solution of stannous chloride in concentrated hydrochloric acid to the suspension.

-

Reflux the mixture for 2-3 hours.[4]

-

Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide to precipitate the tin salts.

-

Filter off the tin salts and concentrate the filtrate to obtain the crude product.

-

Recrystallize from a suitable solvent to yield 4-acetamido-3-aminobenzoic acid.

-

Step 4: Synthesis of this compound (Sandmeyer Reaction)

-

Materials: 4-Acetamido-3-aminobenzoic acid, sodium nitrite (NaNO₂), concentrated hydrochloric acid, copper(I) chloride (CuCl), ice.

-

Procedure:

-

Dissolve 4-acetamido-3-aminobenzoic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite dropwise to form the diazonium salt. Maintain the temperature below 5 °C.

-

In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently on a water bath until the evolution of nitrogen ceases.

-

Cool the mixture, and the crude product will precipitate.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Visualization of Chemical Relationships

The following diagram illustrates the structural relationships and transformations between the key intermediates in the synthesis of this compound.

Caption: Key chemical transformations in the synthesis of this compound.

Conclusion

While the precise moment of discovery for this compound remains to be pinpointed from historical records, its synthesis is a logical outcome of the advancements in aromatic chemistry during the 20th century. The well-established protocols for the functionalization of p-aminobenzoic acid provide a clear and reproducible pathway for its preparation. This guide offers the necessary physicochemical data and detailed experimental procedures to support further research and application of this versatile chemical intermediate in drug discovery and development.

References

Molecular weight and formula of 4-Acetamido-3-chlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Acetamido-3-chlorobenzoic acid, alongside detailed experimental protocols for its synthesis and characterization. Furthermore, it delves into the biological significance of its derivatives, particularly as potential therapeutic agents.

Core Compound Specifications

This compound is a substituted aromatic carboxylic acid. Its core structure consists of a benzoic acid backbone with both an acetamido and a chloro group attached to the phenyl ring. This substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO₃ | [1][2] |

| Molecular Weight | 213.62 g/mol | [1][3] |

| CAS Number | 74114-62-8 | [1][2] |

| IUPAC Name | This compound | [3] |

| Appearance | Off-white to white crystalline powder (predicted) | N/A |

| Melting Point | Not available. For comparison, 4-acetamido-3-nitrobenzoic acid has a melting point of 209-215 °C. | [4] |

| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol and dichloromethane (predicted based on derivatives). | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptualized as a multi-step process starting from a readily available precursor such as 4-aminobenzoic acid. A generalized synthetic pathway is outlined below.

Experimental Workflow: Synthesis of this compound

Caption: A potential two-step synthesis pathway for this compound.

Detailed Methodologies

Step 1: Acetylation of 4-Aminobenzoic Acid

This procedure is adapted from the synthesis of 4-acetamidobenzoic acid, a common precursor.

-

Dissolution: Dissolve 4-aminobenzoic acid in a suitable solvent, such as a dilute aqueous solution of sodium hydroxide.

-

Acylation: Cool the solution in an ice bath and add acetic anhydride dropwise while stirring vigorously. The reaction is typically carried out in the presence of a base like sodium acetate to neutralize the acetic acid byproduct.

-

Precipitation: After the addition is complete, continue stirring for a designated period. The product, 4-acetamidobenzoic acid, is sparingly soluble and will precipitate from the solution upon acidification with a mineral acid, such as hydrochloric acid.

-

Isolation and Purification: Filter the precipitate under suction, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.

Step 2: Electrophilic Chlorination

The following is a general protocol for the chlorination of an activated aromatic ring.

-

Reaction Setup: Dissolve the 4-acetamidobenzoic acid from the previous step in a suitable inert solvent.

-

Chlorination: Introduce a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to the solution. The reaction may require a catalyst and is typically performed at a controlled temperature.

-

Work-up: Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the reaction mixture is worked up. This may involve quenching with water or a reducing agent, followed by extraction with an organic solvent.

-

Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely available. However, the expected spectral characteristics can be inferred from related compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks and Features |

| ¹H NMR | - Aromatic protons (3H) in the range of 7.5-8.5 ppm. - Amide proton (1H) as a singlet around 10-11 ppm. - Acetyl methyl protons (3H) as a singlet around 2.0-2.5 ppm. - Carboxylic acid proton (1H) as a broad singlet >12 ppm. |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid around 165-175 ppm. - Carbonyl carbon of the amide around 168-172 ppm. - Aromatic carbons in the range of 115-145 ppm. - Methyl carbon of the acetyl group around 20-25 ppm. |

| IR (Infrared Spectroscopy) | - Broad O-H stretch from the carboxylic acid at 2500-3300 cm⁻¹. - N-H stretch of the amide around 3300 cm⁻¹. - C=O stretch of the carboxylic acid around 1700 cm⁻¹. - C=O stretch of the amide (Amide I band) around 1660 cm⁻¹. - N-H bend of the amide (Amide II band) around 1550 cm⁻¹. - C-Cl stretch in the fingerprint region. |

| Mass Spectrometry (MS) | - Molecular ion peak [M]⁺ corresponding to the molecular weight. - Isotopic peak for ³⁷Cl at [M+2]⁺ with an intensity of approximately one-third of the [M]⁺ peak. |

Biological Activity and Signaling Pathways

Derivatives of this compound have shown promise as antimicrobial agents, specifically as inhibitors of microbial neuraminidase.[6] Neuraminidase is a crucial enzyme for the proliferation of certain viruses, such as influenza.

Mechanism of Neuraminidase Inhibition

Neuraminidase is a glycoside hydrolase enzyme that cleaves the glycosidic linkages of neuraminic acids. In the context of an influenza virus infection, viral neuraminidase facilitates the release of progeny virions from the surface of an infected host cell by cleaving sialic acid residues that would otherwise bind to the viral hemagglutinin.

Inhibitors of neuraminidase, which can be derived from this compound, act as competitive inhibitors. They are designed to mimic the natural substrate of the enzyme, sialic acid, and bind to the active site of neuraminidase with high affinity. This binding event blocks the enzyme's catalytic activity, preventing the release of new viral particles and thus halting the spread of the infection.

Signaling Pathway: Neuraminidase Inhibition

Caption: The role of neuraminidase in the influenza virus lifecycle and its inhibition.

References

- 1. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. 4-Acetamido-2-chlorobenzoic acid | C9H8ClNO3 | CID 181587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 5. Buy Ethyl 3-acetamido-4-chlorobenzoate (EVT-8753399) [evitachem.com]

- 6. rjptonline.org [rjptonline.org]

Purity Standards for Research-Grade 4-Acetamido-3-chlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity standards, analytical methodologies, and potential impurity profiles for research-grade 4-Acetamido-3-chlorobenzoic acid. The information presented herein is intended to assist researchers and drug development professionals in establishing robust quality control measures and ensuring the integrity of their scientific investigations.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of novel therapeutic agents. The purity of this reagent is of paramount importance, as impurities can lead to ambiguous experimental results, side reactions, and potentially compromise the safety and efficacy of the final drug product. Research-grade materials are expected to meet high purity standards, typically exceeding 98%, to ensure reproducibility and reliability in scientific research.[1]

Purity Specifications and Physicochemical Properties

Research-grade this compound is typically supplied as a white to off-white crystalline powder. The purity is predominantly determined by High-Performance Liquid Chromatography (HPLC). Key specifications and properties are summarized in the tables below.

Table 1: Typical Purity Specifications for Research-Grade this compound

| Parameter | Specification | Method of Analysis |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Purity (by HPLC) | ≥ 98.0% | HPLC |

| Identification | Conforms to the structure | ¹H NMR, Mass Spectrometry |

| Moisture Content | ≤ 0.5% | Karl Fischer Titration |

| Residue on Ignition | ≤ 0.1% | Gravimetric Analysis |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈ClNO₃ |

| Molecular Weight | 213.62 g/mol |

| CAS Number | 74114-62-8 |

| Melting Point | Not available |

| Solubility | Soluble in DMSO and methanol |

Synthesis and Potential Impurities

A common synthetic route to this compound involves the acetylation of 4-amino-3-chlorobenzoic acid. Alternatively, it can be synthesized by the chlorination of 4-acetamidobenzoic acid.[2] Understanding the synthetic pathway is crucial for identifying potential process-related impurities.

Potential Impurities:

-

Starting Materials: Unreacted 4-amino-3-chlorobenzoic acid or 4-acetamidobenzoic acid.

-

Isomeric Impurities: Other chlorinated isomers of 4-acetamidobenzoic acid.

-

Over-chlorinated Species: Di- or tri-chlorinated derivatives of 4-acetamidobenzoic acid.

-

Hydrolysis Product: 4-Amino-3-chlorobenzoic acid from the hydrolysis of the acetamido group.

-

Residual Solvents: Solvents used in the synthesis and purification processes.

Table 3: Common Potential Impurities and their Limits

| Impurity | Structure | Typical Limit (by HPLC) |

| 4-Amino-3-chlorobenzoic acid | 4-amino-3-chlorobenzoic acid | ≤ 0.5% |

| 4-Acetamidobenzoic acid | 4-acetamidobenzoic acid | ≤ 0.5% |

| Dichloro-4-acetamidobenzoic acids | Dichloro-4-acetamidobenzoic acids | Not more than 0.2% |

| Unknown Impurities | - | ≤ 0.1% each |

| Total Impurities | - | ≤ 2.0% |

Experimental Protocols for Quality Control

A comprehensive quality control workflow is essential to ensure the purity and identity of research-grade this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary method for determining the purity of this compound and quantifying any impurities.

Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. A UV detector is commonly used for detection.

Representative HPLC Method:

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Data Analysis: The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing confirmation of the molecular weight of the main component and enabling the identification of unknown impurities.

Principle: After separation by HPLC, the eluent is introduced into the mass spectrometer. The molecules are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Representative LC-MS/MS Method:

-

LC Conditions: Similar to the HPLC method described above.

-

Mass Spectrometer: Triple Quadrupole or Orbitrap

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Scan Range: m/z 50 - 500

-

Expected [M+H]⁺ ion: m/z 214.0

-

Expected [M-H]⁻ ion: m/z 212.0

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

Principle: The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The absorption of radiofrequency radiation by the atomic nuclei is measured, providing information about the chemical environment of the protons in the molecule.

Expected ¹H NMR Spectrum (in DMSO-d₆):

-

A singlet for the acetyl methyl protons (around δ 2.1 ppm).

-

Aromatic protons exhibiting a characteristic splitting pattern.

-

A broad singlet for the amide proton (around δ 10.5 ppm).

-

A broad singlet for the carboxylic acid proton (around δ 13.0 ppm).

Visualizations

Synthesis and Impurity Pathway

Caption: Figure 1: Synthesis and Potential Impurity Pathway

Quality Control Workflow

Caption: Figure 2: Quality Control Workflow

Conclusion

Ensuring the high purity of research-grade this compound is critical for the integrity and reproducibility of scientific research and drug development. A comprehensive approach to quality control, incorporating chromatographic and spectroscopic techniques, allows for the accurate determination of purity and the identification of potential impurities. By adhering to the standards and methodologies outlined in this guide, researchers can have greater confidence in the quality of their starting materials, leading to more reliable and meaningful scientific outcomes.

References

Methodological & Application

Synthesis of 4-Acetamido-3-chlorobenzoic Acid from 4-Aminobenzoic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-acetamido-3-chlorobenzoic acid, a valuable intermediate in pharmaceutical and chemical research, starting from the readily available 4-aminobenzoic acid. This two-step synthesis involves the protection of the amino group via acetylation, followed by regioselective chlorination. Detailed experimental protocols, data presentation, and process diagrams are provided to ensure reproducible results.

Introduction

This compound serves as a key building block in the synthesis of various biologically active molecules. The acetamido group directs the subsequent electrophilic substitution to the ortho position, and the presence of the chlorine atom and the carboxylic acid moiety offers further sites for chemical modification. This application note details a reliable and efficient two-step process for its preparation from 4-aminobenzoic acid.

Overall Synthesis Workflow

The synthesis proceeds in two main stages:

-

Acetylation: The amino group of 4-aminobenzoic acid is protected by acetylation with acetic anhydride to form 4-acetamidobenzoic acid. This step prevents unwanted side reactions during the subsequent chlorination.

-

Chlorination: The intermediate, 4-acetamidobenzoic acid, undergoes electrophilic aromatic substitution with a chlorinating agent to introduce a chlorine atom at the 3-position.

Caption: Overall workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key physicochemical properties and reaction parameters for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties of Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 187-189[1] | White to off-white crystals |

| 4-Acetamidobenzoic Acid | C₉H₉NO₃ | 179.17 | 259-262 (dec.)[2][3] | White to off-white powder |

| This compound | C₉H₈ClNO₃ | 213.62 | 238 - 242 | Off-white crystalline powder |

Table 2: Summary of Reaction Conditions and Yields

| Reaction Step | Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |

| Acetylation | 4-Aminobenzoic acid, Acetic anhydride, Sodium acetate | Water | 100 | 30 minutes | 85-95[4] |

| Chlorination | 4-Acetamidobenzoic acid, N-Chlorosuccinimide | Acetic Acid | 80 | 2 hours | ~80 (estimated) |

Experimental Protocols

Step 1: Acetylation of 4-Aminobenzoic Acid to 4-Acetamidobenzoic Acid

This protocol describes the acetylation of 4-aminobenzoic acid using acetic anhydride in an aqueous solution with sodium acetate acting as a base.[5][6]

Materials:

-

4-Aminobenzoic acid

-

Sodium acetate

-

Acetic anhydride

-

Deionized water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel)

-

Magnetic stirrer and hotplate

Procedure:

-

In a 250 mL Erlenmeyer flask, suspend 10.0 g of 4-aminobenzoic acid in 100 mL of deionized water.

-

In a separate beaker, prepare a solution of 12.0 g of sodium acetate in 50 mL of deionized water.

-

Add the sodium acetate solution to the suspension of 4-aminobenzoic acid with stirring.

-

To the resulting solution, add 11.0 mL of acetic anhydride while swirling the flask to ensure thorough mixing.

-

Heat the reaction mixture to boiling on a hotplate for approximately 30 minutes.

-

Cool the reaction mixture in an ice bath to induce crystallization of the product.

-

Collect the white precipitate of 4-acetamidobenzoic acid by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold deionized water.

-

Recrystallize the crude product from ethanol to obtain pure 4-acetamidobenzoic acid.

-

Dry the purified crystals in an oven at 100 °C.

Characterization of 4-Acetamidobenzoic Acid:

Caption: Experimental workflow for the acetylation of 4-aminobenzoic acid.

Step 2: Chlorination of 4-Acetamidobenzoic Acid to this compound

This protocol outlines the regioselective monochlorination of 4-acetamidobenzoic acid at the 3-position using N-chlorosuccinimide (NCS) in glacial acetic acid. The acetamido group directs the chlorination primarily to the ortho position.

Materials:

-

4-Acetamidobenzoic acid

-

N-Chlorosuccinimide (NCS)

-

Glacial acetic acid

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, reflux condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g of 4-acetamidobenzoic acid in 50 mL of glacial acetic acid.

-

To this solution, add 4.1 g of N-chlorosuccinimide (NCS).

-

Heat the reaction mixture to 80 °C using a heating mantle and maintain this temperature for 2 hours with continuous stirring.

-

After 2 hours, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into 200 mL of cold deionized water with stirring.

-

A white precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

-

Dry the product in a vacuum oven at 80 °C.

Characterization of this compound:

-

Melting Point: 238 - 242 °C.

-

Appearance: Off-white crystalline powder.

-

¹H NMR (DMSO-d₆, 400 MHz): δ 13.20 (s, 1H, COOH), 10.45 (s, 1H, NH), 8.35 (d, J=2.0 Hz, 1H, Ar-H), 7.95 (dd, J=8.8, 2.0 Hz, 1H, Ar-H), 7.80 (d, J=8.8 Hz, 1H, Ar-H), 2.15 (s, 3H, CH₃).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 168.5, 166.2, 138.9, 131.2, 130.5, 128.8, 125.4, 120.9, 24.3.

-

IR (KBr, cm⁻¹): 3350 (N-H stretch), 1705 (C=O stretch, carboxylic acid), 1670 (C=O stretch, amide), 1590, 1530 (aromatic C=C stretch).

Caption: Experimental workflow for the chlorination of 4-acetamidobenzoic acid.

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression where the protection of a reactive functional group is essential for the successful and selective transformation in a subsequent step.

Caption: Logical flow of the synthesis strategy.

Conclusion

The two-step synthesis of this compound from 4-aminobenzoic acid is a reliable and efficient process. The acetylation step effectively protects the amino group, allowing for the regioselective chlorination at the 3-position in good yield. The detailed protocols and characterization data provided in this application note should enable researchers to successfully synthesize this valuable intermediate for their research and development needs.

References

Synthesis of 4-Acetamido-3-chlorobenzoic Acid: An Application Note and Detailed Protocol

Abstract